5-(Benzoylamino)-2-hydroxybenzoic acid
Description
Properties
CAS No. |
28772-37-4 |
|---|---|
Molecular Formula |
C14H11NO4 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
5-benzamido-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H11NO4/c16-12-7-6-10(8-11(12)14(18)19)15-13(17)9-4-2-1-3-5-9/h1-8,16H,(H,15,17)(H,18,19) |
InChI Key |
SFEUKULSBVVBKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
High-Pressure Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction, adapted for amino-functionalized substrates, is a cornerstone for synthesizing 5-ASA. As detailed in CN103880694A , this method involves the carboxylation of p-aminophenol under high-pressure carbon dioxide (1.0–3.0 MPa) and elevated temperatures (180–220°C). Catalytic carriers such as sodium chloride (NaCl) or potassium chloride (KCl) are employed to enhance reaction efficiency, while solid alkali agents like sodium carbonate (Na₂CO₃) facilitate deprotonation.
Reaction Conditions and Optimization
-
Catalytic System : A molar ratio of 1:1–1:5 (p-aminophenol:catalytic carrier) ensures optimal activity.
-
Temperature and Pressure : Maintaining 190–200°C and 1.5–2.5 MPa minimizes side reactions and improves yield.
-
Post-Treatment : The crude product is dissolved in water, treated with sodium dithionite (Na₂S₂O₄) to reduce impurities, and acidified to pH 1.0–6.0 using hydrochloric acid. Recrystallization yields 5-ASA with 87% purity and 99.6% HPLC purity.
Advantages :
Diazotization and Hydrogenation Method
An alternative route, described in DK174615B1 , involves diazotization of sulfanilic acid followed by coupling with salicylic acid and subsequent hydrogenation. This method recycles sulfanilic acid, enhancing sustainability.
Key Steps :
-
Diazotization : Sulfanilic acid is diazotized with nitrous acid (HNO₂) to form a diazonium salt.
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Coupling : The diazonium salt reacts with the sodium salt of salicylic acid, forming 5-(p-sulfophenylazo)salicylic acid.
-
Hydrogenation : Catalytic hydrogenation (5% Pd/C, H₂ at 50°C) cleaves the azo bond, yielding 5-ASA.
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Precipitation : Acidification to pH 4.5 selectively precipitates 5-ASA, while sulfanilic acid remains in solution for recovery.
Yield and Purity :
-
Yield : ~75–85% after recrystallization.
-
Purity : ≥98% due to selective precipitation and efficient catalyst filtration.
Comparative Analysis
The introduction of the benzoyl group to 5-ASA is achieved through acylation reactions. The Schotten-Baumann method is the most widely employed technique due to its simplicity and high efficiency.
Schotten-Baumann Acylation
Procedure :
-
Reagents : 5-ASA is suspended in aqueous sodium hydroxide (NaOH), and benzoyl chloride (C₆H₅COCl) is added dropwise under vigorous stirring.
-
Conditions :
-
Temperature: 0–5°C to minimize hydrolysis.
-
Molar Ratio: 1:1.2 (5-ASA:benzoyl chloride) ensures complete acylation.
-
-
Work-Up : The mixture is acidified to pH 2–3 using HCl, precipitating this compound.
Yield and Purity :
-
Yield : 80–85% after recrystallization from ethanol.
-
Purity : ≥97% (confirmed by NMR and HPLC).
Alternative Acylation Methods
Mixed Anhydride Method :
-
Benzoyl chloride is replaced with benzoyl anhydride ((C₆H₅CO)₂O) in tetrahydrofuran (THF).
-
Advantages : Reduced side reactions; Yield : 78–82%.
Catalytic Coupling Agents :
-
Agents like N,N'-dicyclohexylcarbodiimide (DCC) facilitate acylation in non-aqueous media.
-
Conditions : Room temperature, 12–24 hours.
-
Yield : 75–80% with higher solvent costs.
Comparative Analysis of Synthesis Routes
Efficiency and Scalability :
-
The Kolbe-Schmitt method is superior for large-scale 5-ASA production due to fewer steps and higher yields.
-
Schotten-Baumann acylation remains the gold standard for benzoylation, balancing cost and yield.
Environmental Impact :
Chemical Reactions Analysis
Types of Reactions
5-(Benzoylamino)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of 5-(benzoylamino)-2-oxobenzoic acid.
Reduction: Formation of 5-(benzylamino)-2-hydroxybenzoic acid.
Substitution: Formation of N-substituted derivatives with varying functional groups.
Scientific Research Applications
Chemistry
5-(Benzoylamino)-2-hydroxybenzoic acid serves as an intermediate in synthesizing more complex organic molecules. It can undergo various chemical reactions, including:
- Oxidation : The hydroxy group can be oxidized to a carbonyl group.
- Reduction : The benzoyl group can be reduced to a benzyl group.
- Substitution : The amino group can participate in nucleophilic substitution reactions.
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays. Its ability to form hydrogen bonds enhances its interaction with specific molecular targets, making it valuable for developing therapeutic agents.
Medicine
The compound is explored for its therapeutic properties , particularly its anti-inflammatory and antimicrobial activities. Studies have shown that derivatives exhibit significant biological activity, including:
- Anti-nociceptive Effects : Research indicates that related compounds demonstrate analgesic properties superior to traditional analgesics like acetaminophen.
- Antimicrobial Activity : In vitro tests reveal that derivatives significantly reduce bacterial growth in clinical isolates.
Case Studies
- Inhibition Studies : A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development targeting metabolic disorders.
- Antimicrobial Efficacy : In vitro tests revealed that derivatives significantly reduced bacterial growth in clinical isolates, suggesting applications in developing new antibiotics.
Mechanism of Action
The mechanism of action of 5-(Benzoylamino)-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, inhibiting their activity. The hydroxy group can also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Features
The table below compares key structural and functional attributes of 5-(Benzoylamino)-2-hydroxybenzoic acid with its analogs:
Pharmacokinetic and Metabolic Profiles
- Metabolic Stability : Derivatives like 2-hydroxybenzoic acid exhibit low microbial metabolic activity in floodplain soils (metabolism rate < 0.10 in most cases), suggesting environmental persistence .
- Biotransformation: Sulfasalazine undergoes bacterial cleavage in the colon to release active 5-aminosalicylic acid (5-ASA) and sulfapyridine, a process critical for its therapeutic action .
- Toxicity: The bromo-carboxyprop-2-enoyl derivative (C1) showed low acute toxicity in rats (LD₅₀ > 2000 mg/kg), supporting its preclinical safety .
Structure-Activity Relationships (SAR)
- Azo Linkages: Improve targeted delivery (e.g., Sulfasalazine’s colon-specific activation) but may increase synthetic complexity . Allyl/Bromo Groups: Influence redox activity; the bromo-carboxyprop-2-enoyl group in C1 enhances antioxidant capacity via electrophilic reactivity .
Key Research Findings
Thermotolerance Modulation: The bis(3-methylbut-2-enyl)amino analog upregulates heat shock proteins (HSPs) in C. elegans, suggesting utility in stress-related disorders .
Anti-Inflammatory Potency: The bromo-carboxyprop-2-enoyl derivative (C1) reduced murine paw edema by 70% at 10 mg/kg, outperforming traditional 5-ASA derivatives .
Environmental Impact : Low metabolic rates of 2-hydroxybenzoic acid derivatives in floodplain soils highlight their persistence, necessitating ecological monitoring .
Biological Activity
5-(Benzoylamino)-2-hydroxybenzoic acid, also known as 5-benzamido-2-hydroxybenzoic acid, is an organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
The compound has the molecular formula C₁₄H₁₁N₁O₄ and a molecular weight of approximately 257.24 g/mol. Its structure features a benzoyl group attached to the amino position of a 2-hydroxybenzoic acid backbone, which enhances its reactivity through hydrogen bonding capabilities. This unique configuration is crucial for its interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which may have implications for therapeutic applications.
- Antimicrobial Activity : Studies have demonstrated its effectiveness against certain bacteria and fungi, indicating potential as an antimicrobial agent.
- Anti-inflammatory Properties : The compound may possess anti-inflammatory effects, contributing to its potential in treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The presence of the benzoyl group enhances hydrophobic interactions and hydrogen bonding capabilities, facilitating binding to active sites on target proteins. This interaction can modulate enzyme activity and influence various biological processes.
Antimicrobial Activity
A study investigating the antimicrobial properties of derivatives similar to this compound found that compounds with similar structures exhibited significant antibacterial and antifungal activity. For instance, derivatives showed minimum inhibitory concentrations (MICs) in the range of 12.5 to 50 µg/mL against various microbial strains, suggesting that modifications to the benzamide structure can enhance efficacy against pathogens .
Antiadenoviral Activity
Another research highlighted that related compounds in this class demonstrated potent antiadenoviral activity, with some showing low cell toxicity. The structure-activity relationship (SAR) studies indicated that specific substituents on the benzamide moiety were crucial for enhancing antiviral potency .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Aminosalicylic Acid | Lacks benzoyl group | Used in treating ulcerative colitis |
| N-Benzoyl-2-hydroxybenzamide | Different substitution pattern | Pharmaceutical intermediate |
| 2-Hydroxybenzamide | Lacks both benzoyl and amino groups | Simpler structure, less reactive |
The comparison illustrates how this compound's unique combination of functional groups contributes to its distinct biological properties compared to simpler analogs .
Case Studies
- Inhibition Studies : A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development targeting metabolic disorders.
- Antimicrobial Efficacy : In vitro tests revealed that derivatives of this compound significantly reduced bacterial growth in clinical isolates, suggesting its application in developing new antibiotics .
Q & A
Q. What are the standard synthetic routes for 5-(Benzoylamino)-2-hydroxybenzoic acid, and what key reagents are involved?
The compound can be synthesized via benzoylation of a hydroxyl-substituted aniline intermediate. A typical method involves reacting 5-amino-2-hydroxybenzoic acid with benzoyl chloride in a basic aqueous solution (e.g., 10% NaOH) under controlled conditions. The reaction requires vigorous shaking to ensure complete acylation, followed by acidification with HCl to precipitate the product . Key reagents include benzoyl chloride, NaOH for maintaining basicity, and HCl for neutralization.
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Infrared Spectroscopy (IR) identifies functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹ for the benzoylamino group). NMR (¹H and ¹³C) confirms regiochemistry and hydrogen bonding patterns, such as downfield shifts for hydroxyl protons. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC or melting point analysis assesses purity .
Q. How can researchers determine the solubility of this compound in organic solvents for reaction optimization?
Solubility data can be obtained using gravimetric or spectrophotometric methods. For example, the IUPAC-NIST Solubility Data Series provides protocols where known masses of the compound are dissolved in solvents (e.g., ethers, alcohols) under controlled temperatures. Solubility is calculated from supernatant concentrations after equilibration, with errors minimized to ±5% .
Advanced Research Questions
Q. How can competing reactivities (e.g., hydroxyl vs. benzoylamino groups) be managed during derivatization?
Selective protection strategies are critical. For instance, the hydroxyl group can be temporarily protected using silyl ethers (e.g., TMSCl) before functionalizing the benzoylamino group. Alternatively, orthogonal protecting groups like Fmoc for amines and tert-butyl ethers for hydroxyls enable sequential modifications .
Q. What methodologies resolve discrepancies in reported solubility or stability data across studies?
Controlled reproducibility studies under standardized conditions (e.g., fixed temperature, solvent grade) are essential. Computational tools like COSMO-RS can model solubility behavior, while differential scanning calorimetry (DSC) assesses thermal stability. Cross-validation with multiple analytical techniques (e.g., XRD for crystallinity) ensures data consistency .
Q. How can the biological activity of this compound be systematically evaluated against bacterial biofilms or enzyme targets?
Use microtiter plate assays to quantify biofilm inhibition (e.g., crystal violet staining) alongside minimum inhibitory concentration (MIC) tests. For enzyme studies, employ fluorescence-based assays (e.g., HDAC inhibition) with DMSO controls and reference inhibitors (e.g., trichostatin A). Dose-response curves and kinetic analyses (Km/Vmax) provide mechanistic insights .
Q. What strategies optimize reaction yields in large-scale syntheses of this compound derivatives?
Employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, microwave-assisted synthesis reduces reaction times, while flow chemistry enhances reproducibility. Purification via recrystallization (e.g., using ethanol/water mixtures) improves yield and purity .
Methodological Guidance
- Synthesis Optimization : Use kinetic studies (e.g., in situ IR) to monitor reaction progress and identify bottlenecks .
- Data Contradiction Analysis : Apply statistical tools (e.g., ANOVA) to assess variability between experimental replicates .
- Biological Assay Design : Include positive/negative controls and validate results with orthogonal assays (e.g., SEM for biofilm morphology) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
